An In-depth Technical Guide to the Predicted Crystal Structure and NMR Spectral Data of [3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol
An In-depth Technical Guide to the Predicted Crystal Structure and NMR Spectral Data of [3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol
Disclaimer: Publicly accessible databases and scientific literature do not currently contain experimentally determined crystal structure or NMR data for the specific compound [3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol. This guide, therefore, presents a comprehensive analysis based on predictive methodologies, data from analogous structures, and established principles in spectroscopy and crystallography. It is intended to serve as a robust theoretical framework and a methodological guide for researchers aiming to synthesize and characterize this molecule.
Introduction
The 1,2,4-oxadiazole moiety is a prominent five-membered heterocycle that serves as a vital scaffold in medicinal chemistry and materials science.[1][2] Its utility stems from its role as a bioisostere for amide and ester groups, enhancing metabolic stability and pharmacokinetic properties in drug candidates.[2][3] The title compound, [3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol, incorporates this key heterocycle functionalized with a 2-methylbenzyl group at the C3 position and a hydroxymethyl group at the C5 position. This unique combination of a flexible, lipophilic benzyl group and a hydrogen-bonding methanol moiety suggests potential for nuanced molecular interactions and biological activity.
This technical guide provides a detailed predictive analysis of the structural and spectroscopic characteristics of this compound. We will explore its anticipated ¹H and ¹³C NMR spectra, propose a likely molecular geometry, and discuss the probable intermolecular interactions that would govern its crystal packing. Furthermore, we furnish detailed, field-proven experimental protocols for its synthesis, NMR analysis, and single-crystal X-ray diffraction to facilitate its future empirical investigation.
Predicted NMR Spectroscopic Data
The structural elucidation of organic molecules relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Based on established substituent effects and data from structurally related compounds, a complete assignment for [3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol can be predicted.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the 2-methylbenzyl, hydroxymethyl, and hydroxyl protons. The chemical shifts are predicted for a standard deuterated solvent like CDCl₃ and referenced to TMS (0 ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| Ar-H (4 protons) | 7.10 - 7.30 | Multiplet | - | Aromatic protons of the 2-methylbenzyl group will appear in the typical aromatic region. The ortho-methyl group will cause some differentiation in their shifts.[6] |
| -CH₂- (Oxadiazole) | ~4.90 | Doublet | ~6.0 | Methylene protons adjacent to the electronegative oxadiazole ring and the hydroxyl group. The coupling will be with the hydroxyl proton, which may broaden or disappear upon D₂O exchange. |
| -CH₂- (Benzyl) | ~4.20 | Singlet | - | Benzylic protons adjacent to the oxadiazole ring. Expected to be a sharp singlet. |
| -OH | ~2.50 | Triplet (or broad s) | ~6.0 | The hydroxyl proton's chemical shift is variable and depends on concentration and temperature. It is expected to couple with the adjacent methylene protons.[7] |
| Ar-CH₃ | ~2.40 | Singlet | - | The methyl group on the aromatic ring will appear as a singlet in the upfield region typical for aryl methyl groups. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework. The predicted chemical shifts are based on known values for 1,2,4-oxadiazoles and substituted benzenes.[8][9][10]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C5 (Oxadiazole) | ~178.0 | The C5 carbon of the 1,2,4-oxadiazole ring is typically found at a very downfield shift.[11] |
| C3 (Oxadiazole) | ~168.0 | The C3 carbon of the 1,2,4-oxadiazole ring.[11] |
| C-ipso (Aromatic, C-CH₂) | ~137.0 | Quaternary carbon of the benzyl group attached to the methylene bridge. |
| C-ipso (Aromatic, C-CH₃) | ~136.0 | Quaternary carbon bearing the methyl group. |
| C-aromatic | 126.0 - 131.0 | Aromatic carbons of the benzyl ring will appear in this range. |
| -CH₂- (Oxadiazole) | ~58.0 | The hydroxymethyl carbon, shifted downfield by the adjacent oxygen and the oxadiazole ring. |
| -CH₂- (Benzyl) | ~32.0 | The benzylic methylene carbon. |
| Ar-CH₃ | ~19.0 | The methyl carbon of the 2-methylbenzyl group. |
Predicted 2D NMR Correlations
To validate these assignments experimentally, a suite of 2D NMR experiments would be indispensable.[12]
-
COSY (Correlation Spectroscopy): Would confirm the coupling between the -CH₂OH methylene protons and the -OH proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton signal with its attached carbon signal, confirming the assignments in the tables above.
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for establishing the connectivity of the molecular fragments. The diagram below illustrates the key predicted long-range correlations.
Caption: Predicted key HMBC correlations for structural assignment.
Theoretical Molecular and Crystal Structure
While an empirical structure requires experimental validation, a theoretical model can be constructed based on known principles of molecular geometry and intermolecular forces.
Molecular Geometry
The 1,2,4-oxadiazole ring is an aromatic heterocycle and is expected to be planar. Bond lengths and angles within the ring are anticipated to be consistent with those observed in other 3,5-disubstituted 1,2,4-oxadiazoles.[13][14] The 2-methylbenzyl and hydroxymethyl groups will have rotational freedom around their single bonds connecting to the central ring. The ortho-methyl group on the benzyl ring may introduce some steric hindrance, potentially influencing the preferred dihedral angle between the phenyl ring and the oxadiazole ring.
Predicted Crystal Packing and Intermolecular Interactions
The crystal packing of this molecule will likely be driven by a strong and directional intermolecular hydrogen bond originating from the hydroxyl group of the methanol substituent.[15] This hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to several possible packing motifs.
-
O-H···N Hydrogen Bonding: The most probable primary interaction would be a hydrogen bond between the hydroxyl proton and one of the nitrogen atoms of the 1,2,4-oxadiazole ring of an adjacent molecule. This is a common and robust synthon in heterocyclic chemistry.
-
O-H···O Hydrogen Bonding: Alternatively, a head-to-tail arrangement could form where the hydroxyl group of one molecule donates a hydrogen bond to the hydroxyl oxygen of another, forming chains or cyclic motifs.[16]
-
Other Interactions: Weaker interactions such as C-H···π interactions involving the benzyl group and potential π-π stacking of the aromatic rings could also play a secondary role in stabilizing the crystal lattice.[17]
The interplay between the strong hydrogen bonding and the need for efficient packing of the bulky 2-methylbenzyl groups will ultimately determine the final crystal structure.
Caption: Potential O-H···N intermolecular hydrogen bonding motif.
Experimental Methodologies for Structural Elucidation
The following sections provide authoritative, step-by-step protocols for the synthesis and definitive structural characterization of the title compound.
Proposed Synthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A reliable route involves the condensation of an amidoxime with an activated carboxylic acid derivative.[18][19]
Caption: Proposed synthetic workflow for the target compound.
Protocol:
-
Synthesis of 2-(2-Methylphenyl)acetamidoxime: To a solution of hydroxylamine hydrochloride in ethanol and water, add sodium carbonate. Stir until dissolved, then add 2-methylphenylacetonitrile. Reflux the mixture for several hours until TLC analysis indicates consumption of the starting material. Cool the reaction, and the product amidoxime will precipitate. Filter and dry the solid.[3]
-
Formation of the 1,2,4-Oxadiazole: Dissolve 2-hydroxyacetic acid (glycolic acid) in a suitable aprotic solvent like DMF. Add a coupling agent such as carbonyldiimidazole (CDI) or EDC/HOBt and stir for 1 hour to form the activated acid intermediate. Add the 2-(2-methylphenyl)acetamidoxime from the previous step to the reaction mixture. Heat the mixture (e.g., to 100-120 °C) for several hours to facilitate the condensation and subsequent cyclodehydration. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[20][21]
Sources
- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. scribd.com [scribd.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Relationship between interaction geometry and cooperativity measured in H-bonded networks of hydroxyl groups - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00784D [pubs.rsc.org]
- 17. Weak hydrogen bonding. Part 3. A benzyl group accepting equally strong hydrogen bonds from O–H and C–H donors: 5-ethynyl-5H-dibenzo[a,d]cyclohepten-5-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. excillum.com [excillum.com]
